Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4 and an ethyl carboxylate group at position 2. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and for research applications . Its CAS number is 1363382-88-0, and it is typically available with >98% purity .
Properties
IUPAC Name |
ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPSVFSKTXWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C(C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743776 | |
| Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-99-0, 1176413-45-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. The ethyl ester group is introduced through esterification reactions involving ethanol and the corresponding acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation and Reduction: Products include oxides or de-brominated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate has the molecular formula and a molecular weight of 269.09 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 4-position of the pyrazole ring and an ethyl ester at the 2-position of the pyridine ring. This configuration contributes to its distinctive pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially interacting with specific enzymes or receptors involved in inflammatory processes.
- Antitumor Activity : Studies have suggested that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .
Medicinal Chemistry
In medicinal chemistry, this compound is being studied for its potential as a lead compound in drug development. Its ability to inhibit specific protein kinases, such as AXL and c-MET, which are implicated in various diseases including cancer, positions it as a valuable candidate for developing targeted therapies .
Case Studies
Several case studies highlight the potential applications of this compound:
- Inhibition of Kinase Activity : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine can selectively inhibit kinase activity associated with tumor progression. This compound has been identified as a promising inhibitor in preclinical models .
- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties have shown that this compound can modulate inflammatory pathways effectively. Further studies are needed to elucidate its mechanisms of action fully.
Mechanism of Action
The mechanism of action of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution Patterns
Ethyl 5-Bromopyrazolo[1,5-a]Pyridine-2-Carboxylate
- Structure : Bromine at position 5 instead of 3.
- Molecular Formula : C₁₀H₉BrN₂O₂ .
- Synthesis : Produced via optimized protocols for API synthesis, with a CAS number of 1363381-49-0 and 98% purity .
- Key Differences : The position of bromine significantly impacts electronic properties and reactivity. For instance, bromine at position 5 may alter regioselectivity in cross-coupling reactions compared to the 4-bromo derivative .
Ethyl Pyrazolo[1,5-a]Pyridine-2-Carboxylate (Unsubstituted)
- Structure : Lacks bromine; serves as the parent compound.
- Molecular Formula : C₁₀H₁₀N₂O₂ .
- Key Differences : The absence of bromine reduces molecular weight (220.21 g/mol vs. 269.10 g/mol for the 4-bromo derivative) and may decrease steric hindrance, enhancing reactivity in nucleophilic substitutions .
Heterocyclic Ring Variants
Ethyl 7-Methyl-2-Phenylpyrazolo[1,5-a]Pyrimidine-5-Carboxylate
- Structure : Pyrimidine ring instead of pyridine, with methyl and phenyl substituents.
- Molecular Formula : C₁₇H₁₆N₄O₂ .
- Key Differences: The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity (evidenced by C–H···N and π–π interactions in crystal structures) .
Ethyl 5-Chloropyrazolo[1,5-a]Pyrimidine-2-Carboxylate
Ester Group Modifications
Methyl 7-Bromopyrazolo[1,5-a]Pyridine-2-Carboxylate
Ethyl 5-Hydroxy-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure : Hydroxy and methyl substituents on a pyrimidine ring.
- Molecular Formula : C₁₀H₁₁N₃O₃ .
Biological Activity
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (C10H9BrN2O2) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyridine core structure, characterized by the presence of a bromine atom at the 4-position and an ethyl ester at the 2-position of the pyridine ring. Its unique structural features contribute to its pharmacological properties, making it a subject of interest in drug discovery and development.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : Approximately 269.09 g/mol
- Appearance : Solid state, clear appearance
This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound demonstrates several significant biological activities:
- Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation markers in various models.
- Anticancer Activity : It shows promise as an anticancer agent, particularly in inhibiting the proliferation of cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylate | Methyl group instead of bromine | Less potent due to reduced electron-withdrawing ability |
| Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Bromine at the 3-position | Different biological activity profile |
| Mthis compound | Methyl group at the ethyl position | May exhibit different solubility and reactivity |
The bromine substitution at the 4-position significantly enhances the biological activity of this compound compared to its analogs.
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways .
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Synthesis and Applications
This compound serves as a key intermediate in synthesizing more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries aimed at developing new therapeutic agents.
Synthetic Route Example
The synthesis typically involves several steps:
- Reaction of brominated pyrazole derivatives with ethyl esters.
- Purification through crystallization or chromatography.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, and how are reaction conditions optimized?
Answer:
A widely used approach involves condensation reactions between 3-aminopyrazole derivatives and formylated active proton compounds. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with enaminones or α,β-unsaturated ketones in the presence of acidic catalysts like KHSO₄ to form pyrazolo[1,5-a]pyrimidine scaffolds. Optimization often includes adjusting stoichiometric ratios (e.g., 2 equivalents of KHSO₄), solvent selection (polar aprotic solvents), and temperature control to maximize yield and minimize side reactions. Post-synthesis, column chromatography with petroleum ether/ethyl acetate mixtures is effective for purification .
Basic: How is the structural identity and purity of this compound validated?
Answer:
Structural confirmation relies on a combination of ¹H/¹³C NMR (to verify substituent positions and ester functionality), mass spectrometry (to confirm molecular weight and bromine isotopic patterns), and elemental analysis (to validate empirical formulas). Purity is assessed via HPLC (≥95% purity thresholds) and melting point analysis . For example, derivatives like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate were characterized by comparing experimental data with literature-reported spectral signatures .
Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for brominated pyrazolo[1,5-a]pyridine derivatives?
Answer:
Contradictions may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Validate crystallographic data using hydrogen bonding networks (e.g., C–H···O/N interactions) and π-π stacking distances (e.g., 3.426 Å in pyrazolo[1,5-a]pyrimidines) to ensure structural consistency.
- Cross-reference density functional theory (DFT) calculations with experimental bond lengths and angles (e.g., C–C bond distances of 1.35–1.48 Å) .
Advanced: What strategies minimize byproduct formation during bromination or functionalization of pyrazolo[1,5-a]pyridine cores?
Answer:
Key approaches include:
- Controlled stoichiometry : Limiting excess brominating agents (e.g., NBS or Br₂) to prevent over-halogenation.
- Protecting groups : Temporarily shielding reactive sites (e.g., ester groups) during bromination.
- Solvent optimization : Using non-polar solvents (e.g., cyclohexane) to reduce side reactions, as demonstrated in recrystallization protocols for ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate .
Basic: Which spectroscopic techniques are most reliable for characterizing functional groups in this compound?
Answer:
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and ethyl ester signals (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).
- IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).
- X-ray crystallography : Resolves dihedral angles (e.g., 1.27° between fused rings) and hydrogen bonding motifs (e.g., C12–H12···O1 interactions) for unambiguous structural assignment .
Advanced: How do intermolecular interactions in crystal packing influence the physicochemical properties of this compound?
Answer:
Crystal packing, driven by C–H···O/N hydrogen bonds and π-π stacking , affects solubility and stability. For example:
- Inversion dimers formed via C12–H12···O1 bonds reduce solubility in polar solvents.
- π-π interactions (centroid distances < 3.5 Å) enhance thermal stability, as observed in triclinic crystal systems (space group P1, α = 70.655°, V = 1073.3 ų). These insights guide solvent selection for recrystallization and formulation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
